molecular formula C22H21N3O5 B2870650 5-(4-Morpholinyl)-6-nitro-2-(5,6,7,8-tetrahydronaphthalen-1-yl)isoindole-1,3-dione CAS No. 697256-80-7

5-(4-Morpholinyl)-6-nitro-2-(5,6,7,8-tetrahydronaphthalen-1-yl)isoindole-1,3-dione

Cat. No.: B2870650
CAS No.: 697256-80-7
M. Wt: 407.426
InChI Key: FJVOYJMACHGURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Morpholinyl)-6-nitro-2-(5,6,7,8-tetrahydronaphthalen-1-yl)isoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a nitro group, and a tetrahydronaphthalene moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Morpholinyl)-6-nitro-2-(5,6,7,8-tetrahydronaphthalen-1-yl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(4-Morpholinyl)-6-nitro-2-(5,6,7,8-tetrahydronaphthalen-1-yl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The morpholine ring and nitro group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(4-Morpholinyl)-6-nitro-2-(5,6,7,8-tetrahydronaphthalen-1-yl)isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Morpholinyl)-6-nitro-2-(5,6,7,8-tetrahydronaphthalen-1-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Morpholinyl)-6-nitro-2-phenylisoindole-1,3-dione
  • 5-(4-Morpholinyl)-6-nitro-2-(4-methylphenyl)isoindole-1,3-dione
  • 5-(4-Morpholinyl)-6-nitro-2-(3,4-dichlorophenyl)isoindole-1,3-dione

Uniqueness

Compared to similar compounds, 5-(4-Morpholinyl)-6-nitro-2-(5,6,7,8-tetrahydronaphthalen-1-yl)isoindole-1,3-dione stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

5-morpholin-4-yl-6-nitro-2-(5,6,7,8-tetrahydronaphthalen-1-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c26-21-16-12-19(23-8-10-30-11-9-23)20(25(28)29)13-17(16)22(27)24(21)18-7-3-5-14-4-1-2-6-15(14)18/h3,5,7,12-13H,1-2,4,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVOYJMACHGURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2N3C(=O)C4=CC(=C(C=C4C3=O)[N+](=O)[O-])N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Morpholinyl)-6-nitro-2-(5,6,7,8-tetrahydronaphthalen-1-yl)isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
5-(4-Morpholinyl)-6-nitro-2-(5,6,7,8-tetrahydronaphthalen-1-yl)isoindole-1,3-dione
Reactant of Route 3
Reactant of Route 3
5-(4-Morpholinyl)-6-nitro-2-(5,6,7,8-tetrahydronaphthalen-1-yl)isoindole-1,3-dione
Reactant of Route 4
Reactant of Route 4
5-(4-Morpholinyl)-6-nitro-2-(5,6,7,8-tetrahydronaphthalen-1-yl)isoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
5-(4-Morpholinyl)-6-nitro-2-(5,6,7,8-tetrahydronaphthalen-1-yl)isoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
5-(4-Morpholinyl)-6-nitro-2-(5,6,7,8-tetrahydronaphthalen-1-yl)isoindole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.